molecular formula C25H24BrN3S B11510236 5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole

Cat. No.: B11510236
M. Wt: 478.4 g/mol
InChI Key: DGXWNFBFBVRNPA-UHFFFAOYSA-N
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Description

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tert-butyl Group: This step involves the alkylation of the phenyl ring with tert-butyl halides in the presence of a strong base.

    Attachment of the Bromophenyl Group: This is usually done through a nucleophilic substitution reaction where a bromophenyl group is introduced to the triazole ring.

    Thioether Formation: The final step involves the formation of the thioether linkage between the triazole ring and the bromophenyl group using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium azide, potassium cyanide, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the triazole ring and the various substituents allows for specific interactions with biological molecules, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenyl phenyl ether
  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole is unique due to its specific combination of functional groups and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C25H24BrN3S

Molecular Weight

478.4 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C25H24BrN3S/c1-25(2,3)20-13-11-19(12-14-20)23-27-28-24(29(23)22-7-5-4-6-8-22)30-17-18-9-15-21(26)16-10-18/h4-16H,17H2,1-3H3

InChI Key

DGXWNFBFBVRNPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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